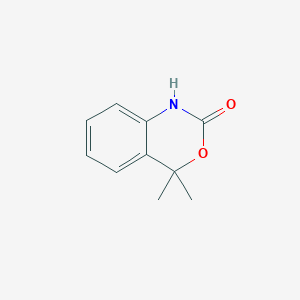

4,4-dimethyl-1H-3,1-benzoxazin-2-one

Beschreibung

Eigenschaften

IUPAC Name |

4,4-dimethyl-1H-3,1-benzoxazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-10(2)7-5-3-4-6-8(7)11-9(12)13-10/h3-6H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXRDETPOBPURRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2NC(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00175707 | |

| Record name | 4H-3,1-Benzoxazin-2-one, 1,2-dihydro-4,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21440-96-0 | |

| Record name | 4H-3,1-Benzoxazin-2-one, 1,2-dihydro-4,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021440960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-3,1-Benzoxazin-2-one, 1,2-dihydro-4,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Cyclization of 2-Aminophenol Derivatives with Acylating Agents

One classical method involves the reaction of 2-aminophenol derivatives with acyl chlorides or acid anhydrides bearing the 4,4-dimethyl substitution to form the benzoxazinone ring through intramolecular cyclization.

- Step 1: Acylation of 2-aminophenol with an appropriate acid chloride or anhydride containing the 4,4-dimethyl moiety.

- Step 2: Intramolecular cyclization induced by heating or dehydrating agents (e.g., phosphorus oxychloride, polyphosphoric acid) to close the oxazinone ring.

Detailed Research Findings on Preparation

A comprehensive study on benzoxazinone derivatives highlights the preparation of related compounds via nucleophilic substitution and ring closure reactions. Although the study primarily focuses on 2-ethoxy-(4H)-3,1-benzoxazin-4-one, the mechanistic insights and synthetic strategies are applicable for 4,4-dimethyl-1H-3,1-benzoxazin-2-one synthesis.

- Reagents and Conditions: Reactions typically involve refluxing in ethanol or other solvents with nucleophiles such as ethanolamine or aromatic amines, followed by thermal treatment to induce cyclization.

- Yield and Purity: Products are isolated by crystallization and characterized by melting point, IR, NMR, and mass spectrometry, with yields commonly ranging from 70% to 90%.

- Mechanism: The formation proceeds via nucleophilic attack on the benzoxazinone ring, ring opening, and subsequent ring closure under thermal conditions, often involving amidine intermediates.

Experimental Data Table for Typical Preparation

| Step | Reactants | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2-Aminophenol + 4,4-dimethylacyl chloride | Reflux in solvent (e.g., ethanol) | Intermediate amide | 80-90 | Acylation step |

| 2 | Intermediate amide | Heating with dehydrating agent (e.g., POCl3) or thermal cyclization | This compound | 75-85 | Cyclization to form oxazinone ring |

Analytical Characterization

- Melting Point: Typically around 120–130 °C (depending on purity).

- IR Spectroscopy: Characteristic carbonyl stretch near 1700 cm⁻¹ indicating the lactam group.

- NMR Spectroscopy: Signals corresponding to aromatic protons, methyl groups at the 4-position, and the heterocyclic proton.

- Mass Spectrometry: Molecular ion peak consistent with C10H11NO2 (molecular weight ~177 g/mol).

Analyse Chemischer Reaktionen

Oxidation Reactions

The benzoxazinone core undergoes oxidation to form quinazolinone derivatives, a process enhanced by electron-withdrawing substituents.

Mechanistic Insight : Oxidation typically involves radical intermediates or direct electron transfer, with the oxazine ring's nitrogen acting as a reactive site .

Reduction Reactions

Reduction targets the oxazine ring, yielding dihydrobenzoxazine derivatives.

| Reagent | Conditions | Product | Key Findings | Sources |

|---|---|---|---|---|

| LiAlH₄ | Anhydrous THF | 1,2-Dihydro-4,4-dimethyl-benzoxazine | Complete ring saturation achieved; steric hindrance from methyl groups slows reaction | |

| NaBH₄ | EtOH, reflux | Partial reduction products | Selective reduction of carbonyl group observed |

Note : Lithium aluminum hydride (LiAlH₄) is more effective than sodium borohydride (NaBH₄) due to stronger reducing power.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the aromatic ring or oxazine nitrogen.

Mechanistic Insight : Chlorination proceeds via electrophilic aromatic substitution, while nucleophilic amines induce ring-opening followed by re-cyclization .

Ring-Opening and Rearrangement

Reactions with hydrazines or alkylamines lead to quinazolinone formation through a multi-step mechanism.

Example: Reaction with Hydrazine

-

Nucleophilic Attack : Hydrazine attacks the carbonyl carbon of the oxazine ring.

-

Ring Opening : Oxazine ring breaks, forming a transient intermediate.

-

Recyclization : Intermediate undergoes cyclization to form 2-phenoxy-3H-quinazolin-4-one .

Experimental Data :

-

Reagents : Hydrazine hydrate, ethanol, 80°C

-

Yield : 70–85% (dependent on substituents)

-

Characterization : IR peaks at 3,395 cm⁻¹ (N-H stretch) and 1,354 cm⁻¹ (C-N bend) confirm product .

Hydrolysis and Stability

The compound degrades under acidic or prolonged aqueous conditions:

| Conditions | Product | Half-Life | Sources |

|---|---|---|---|

| 6M HCl, reflux | Anthranilic acid derivatives | <2 hours | |

| H₂O, RT (4 weeks) | Partial hydrolysis products | ~30% degradation |

Critical Factor : Hydrolysis susceptibility increases with electron-donating groups on the aromatic ring .

Industrial and Pharmacological Relevance

Wissenschaftliche Forschungsanwendungen

Inhibition of Elastase

One of the most notable applications of 4,4-dimethyl-1H-3,1-benzoxazin-2-one is as an elastase inhibitor . Elastase is a proteolytic enzyme that can cause tissue damage by degrading elastin, a critical protein in connective tissues. The compound has been shown to exhibit strong inhibitory activity against human leukocyte elastase (HLE), making it a potential therapeutic agent for conditions associated with elastin degradation, such as chronic obstructive pulmonary disease (COPD) and emphysema .

Case Study: Elastase Inhibition

In a study focused on novel elastase inhibitors, this compound demonstrated superior selectivity and potency compared to other known inhibitors. The compound was synthesized and tested in vitro against HLE, showing IC50 values significantly lower than those of traditional inhibitors like chymotrypsin .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research indicates that benzoxazinones can act as effective agents against various bacterial strains and fungi. For instance, derivatives of 4H-benzoxazinones have been evaluated for their activity against Gram-positive and Gram-negative bacteria using disc diffusion methods .

Data Table: Antimicrobial Efficacy

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 20 |

| Control (Penicillin) | E. coli | 25 |

| Control (Penicillin) | S. aureus | 30 |

Neuroprotective Properties

Recent studies have suggested that benzoxazinones may possess neuroprotective effects. Specifically, this compound has been investigated in models of neurodegeneration. The compound showed potential in protecting neuronal cells from oxidative stress-induced damage .

Herbicidal Activity

The compound's structural characteristics allow it to be effective as a herbicide. Benzoxazinones are known to interfere with the growth of certain plants by inhibiting specific enzymes involved in their metabolic pathways.

Case Study: Herbicidal Screening

In a comprehensive screening of various benzoxazinone derivatives for herbicidal activity, this compound was identified as a promising candidate due to its ability to inhibit the growth of target weed species while exhibiting low toxicity to crops .

Pesticide Development

The compound has also been explored for its potential use in developing new pesticides. Its efficacy against insect pests has been documented in several studies where it demonstrated significant mortality rates in treated populations compared to controls .

Wirkmechanismus

The mechanism of action of 4,4-dimethyl-1H-3,1-benzoxazin-2-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can affect various biochemical pathways, making it a potential candidate for drug development .

Vergleich Mit ähnlichen Verbindungen

Structural and Physical Properties

The table below summarizes key derivatives of 1,4-dihydro-2H-3,1-benzoxazin-2-one and their properties:

Electronic and Reactivity Differences

- Halogen Substitution : The introduction of halogens (e.g., 7-Fluoro, 6-Chloro derivatives) alters electronic properties. For example, the 7-fluoro derivative shows distinct aromatic coupling in NMR (δ 6.80, J = 8.4 Hz) due to fluorine’s electronegativity . Chlorine in the 6-position increases electrophilicity, making the compound more reactive in substitution reactions .

- Alkyl vs. Aryl Groups: 4,4-Diethyl and 4,4-dihexyl derivatives (e.g., 4,4-dihexyl-6-hydroxy-1H-3,1-benzoxazin-2-one) exhibit increased lipophilicity, impacting bioavailability.

- Methoxy Substitution : 6,7-Dimethoxy groups in 2i enhance solubility in polar solvents, as evidenced by NMR signals at δ 3.85 (OCH₃) .

Biologische Aktivität

4,4-Dimethyl-1H-3,1-benzoxazin-2-one (DBO) is a member of the benzoxazinone family, which has garnered attention for its diverse biological activities. This compound exhibits potential as an antimicrobial agent, herbicide, and in pharmaceutical applications due to its unique structural properties.

Chemical Structure and Properties

DBO features a benzoxazinone core, characterized by a fused benzene and oxazine ring. The presence of two methyl groups at the 4-position enhances its lipophilicity and may influence its biological interactions. The compound's molecular formula is , with a molecular weight of approximately 175.21 g/mol.

Antimicrobial Properties

DBO has demonstrated significant antimicrobial activity against various pathogens. Studies have reported that derivatives of benzoxazinones, including DBO, exhibit potent antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, in vitro assays revealed that DBO derivatives possess minimum inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of DBO Derivatives

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| DBO derivative A | 0.0039 | Staphylococcus aureus |

| DBO derivative B | 0.025 | Escherichia coli |

| DBO derivative C | 0.010 | Pseudomonas aeruginosa |

Cytotoxicity

Research has shown that specific benzoxazinone derivatives exhibit cytotoxic effects on cancer cell lines. For example, compounds structurally related to DBO were tested for cytotoxicity in P388 cells, with some showing an ID50 value as low as 8.9 µM . This suggests potential applications in cancer therapy.

Herbicidal Activity

DBO has been evaluated for its herbicidal properties, particularly against common weeds such as barnyard grass and rape. The herbicidal evaluation indicated that several derivatives exhibited high levels of phytotoxicity, potentially acting as plant hormone inhibitors .

Table 2: Herbicidal Activity of DBO Derivatives

| Compound | Phytotoxicity Level | Target Plant |

|---|---|---|

| DBO derivative X | High | Barnyard grass |

| DBO derivative Y | Moderate | Rape |

The mechanism by which DBO exerts its biological effects involves interaction with various molecular targets. It has been suggested that the compound acts as an inhibitor of human neutrophil elastase and may also modulate enzyme activities through binding interactions facilitated by the oxazine ring .

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of benzoxazinone derivatives highlighted the structure-activity relationship (SAR) that contributes to their antimicrobial efficacy. The presence of electron-withdrawing groups significantly enhanced their activity against bacterial strains .

- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of benzoxazinone derivatives on human cancer cell lines revealed that certain modifications to the benzoxazinone structure could lead to increased cytotoxicity, making them promising candidates for further development in cancer therapeutics .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4,4-dimethyl-1H-3,1-benzoxazin-2-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via a two-stage process. First, 2-acetamido-4,5-dimethoxybenzoic acid is prepared via Schotten–Baumann acylation, requiring strict pH control in an alkaline medium. Second, cyclization is achieved by refluxing the intermediate in excess propionic anhydride. Mechanochemical methods using 2,4,6-trichloro-1,3,5-triazine and triphenylphosphine under solvent-free conditions offer an alternative, reducing reaction time and improving atom economy . Optimization involves monitoring reaction progress via TLC and adjusting stoichiometry of anhydrides/catalysts.

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for structural confirmation. For example, analogs like 6-chloro-2H-1,4-benzoxazin-3(4H)-one have been resolved using single-crystal diffraction (R factor = 0.049, data-to-parameter ratio = 17.3). Complementary techniques include FTIR (C=O stretches at 1688–1730 cm⁻¹) and ¹H NMR (aromatic protons at δ 7.5–8.1 ppm, exchangeable COOH protons at δ 11.5 ppm) .

Q. What are common derivatives of 4H-3,1-benzoxazin-4-ones, and how do substituents influence reactivity?

- Methodological Answer : Derivatives include 2-alkyl/aryl and 2-polychloroaryl analogs. Substituents at the C-2 position (e.g., methyl, phenyl) alter reactivity toward nucleophiles. For example, 2-polychloroaryl derivatives undergo nucleophilic substitution at the para position due to steric hindrance from chlorine atoms, while alkyl-substituted analogs favor acyl transfer reactions. Reactivity can be probed via hydrazinolysis or aminolysis .

Advanced Research Questions

Q. How do steric and electronic factors influence the ring-opening reactivity of 4H-3,1-benzoxazin-4-ones with nitrogen nucleophiles?

- Methodological Answer : Steric hindrance from 4,4-dimethyl groups slows nucleophilic attack at the carbonyl carbon. Kinetic studies using substituted benzoxazinones (e.g., 2-[2-carboxy-3,4,5,6-tetrachloro]phenyl derivatives) reveal that electron-withdrawing groups (e.g., Cl) increase electrophilicity, accelerating ring-opening. Computational modeling (DFT) can predict regioselectivity by analyzing LUMO distribution .

Q. What strategies resolve contradictions in reported enzymatic inhibition data for 4H-3,1-benzoxazin-4-ones?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., for human leukocyte elastase inhibition) arise from assay conditions (pH, substrate concentration). Standardize protocols using recombinant enzymes and fluorogenic substrates. Cross-validate results via molecular docking (e.g., PDB: 1HNE) to identify key binding interactions (e.g., hydrogen bonding with Ser195 in chymotrypsin) .

Q. How can the antihypoxic activity of benzoxazinone derivatives be evaluated in vivo?

- Methodological Answer : Assess activity in murine models of normobaric hypoxia. Administer derivatives (e.g., 3-(2-oxoalkyliden)-3,4-dihydro-2Н-1,4-benzoxazine-2-ones) intraperitoneally and measure survival time, lactate dehydrogenase (LDH), and ATP levels. Compare to positive controls like mexidole. Use histopathology to evaluate organ-specific hypoxia damage .

Q. What are the limitations of current synthetic methods for this compound, and how can they be addressed?

- Methodological Answer : Traditional methods suffer from low yields (≤78%) due to side reactions during cyclization. Flow chemistry with microreactors improves heat/mass transfer, reducing byproducts. Green chemistry approaches (e.g., microwave-assisted synthesis in ionic liquids) enhance efficiency and sustainability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.